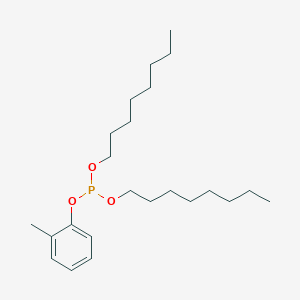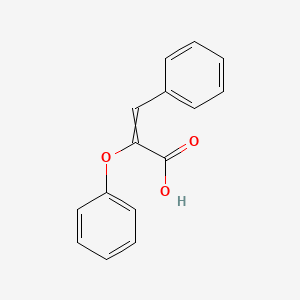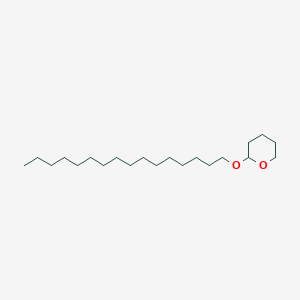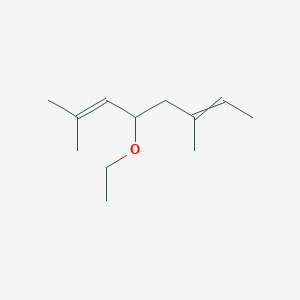stannane CAS No. 55204-80-3](/img/structure/B14626925.png)
[2,6-Bis(trifluoromethyl)phenyl](trimethyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(trifluoromethyl)phenylstannane is an organotin compound characterized by the presence of a tin atom bonded to a phenyl ring substituted with two trifluoromethyl groups at the 2 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)phenylstannane typically involves the reaction of 2,6-bis(trifluoromethyl)phenyl lithium with trimethyltin chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the organolithium reagent. The reaction proceeds as follows:
2,6−Bis(trifluoromethyl)phenyl lithium+Trimethyltin chloride→2,6−Bis(trifluoromethyl)phenylstannane+Lithium chloride
Industrial Production Methods
While specific industrial production methods for 2,6-Bis(trifluoromethyl)phenylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(trifluoromethyl)phenylstannane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles.
Oxidation Reactions: The tin atom can be oxidized to higher oxidation states.
Reduction Reactions: The compound can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, alkoxides, and amines. These reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organotin compounds, while oxidation reactions can produce tin oxides.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(trifluoromethyl)phenylstannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound can be used in the study of organotin toxicity and its effects on biological systems.
Medicine: Research into the potential use of organotin compounds in pharmaceuticals is ongoing, with a focus on their antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2,6-Bis(trifluoromethyl)phenylstannane exerts its effects involves the interaction of the tin atom with various molecular targets. The trifluoromethyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(trifluoromethyl)phenylsilane: Similar structure but with a silicon atom instead of tin.
2,6-Bis(trifluoromethyl)phenylgermane: Similar structure but with a germanium atom instead of tin.
2,6-Bis(trifluoromethyl)phenyllead: Similar structure but with a lead atom instead of tin.
Uniqueness
2,6-Bis(trifluoromethyl)phenylstannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. The tin atom’s ability to form stable bonds with carbon and its reactivity in various chemical reactions make this compound particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
55204-80-3 |
|---|---|
Molekularformel |
C11H12F6Sn |
Molekulargewicht |
376.91 g/mol |
IUPAC-Name |
[2,6-bis(trifluoromethyl)phenyl]-trimethylstannane |
InChI |
InChI=1S/C8H3F6.3CH3.Sn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;;;/h1-3H;3*1H3; |
InChI-Schlüssel |
ITSYMEVOKJJCSV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn](C)(C)C1=C(C=CC=C1C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


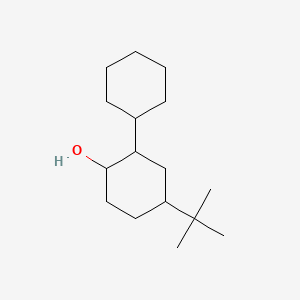




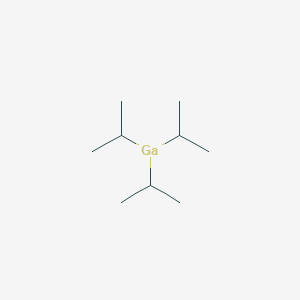
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
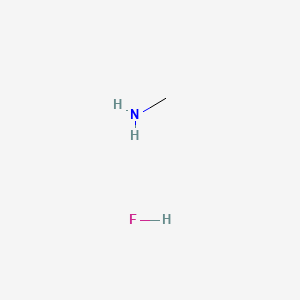

![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)
